molecular formula C14H19BFNO3 B2521123 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester CAS No. 2377607-34-4

2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester

Cat. No. B2521123
CAS RN: 2377607-34-4
M. Wt: 279.12
InChI Key: OMRDOYPHMSWHKI-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester” is an organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Synthesis Analysis

The synthesis of organoboron compounds like “2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester” often involves Suzuki–Miyaura cross-coupling . This process involves the combination of exceptionally mild and functional group tolerant reaction conditions . The synthesis of this compound may also involve catalytic protodeboronation of alkyl boronic esters .


Chemical Reactions Analysis

Organoboron compounds like “2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds through the coupling of an organoboron compound with an organic halide or pseudohalide . Additionally, the protodeboronation of alkyl boronic esters is a key transformation in the chemistry of organoboron compounds .

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Regioselective Suzuki Coupling

Boron-Carriers for Neutron Capture Therapy

Other Applications

Safety and Hazards

The safety and hazards associated with “2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester” include that it is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting it in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are also recommended .

Future Directions

The future directions for the use of organoboron compounds like “2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester” could involve further development and optimization of Suzuki–Miyaura cross-coupling reactions . Additionally, the development of new methods for the synthesis and functionalization of organoboron compounds could also be a key area of future research .

properties

IUPAC Name

2-fluoro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRDOYPHMSWHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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